(3-Fluoro-2-isopropoxyphenyl)methanol
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Overview
Description
(3-Fluoro-2-isopropoxyphenyl)methanol is a synthetic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . It belongs to the class of phenethylamine derivatives and is characterized by the presence of a fluorine atom, an isopropoxy group, and a methanol group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-isopropoxyphenyl)methanol typically involves the reaction of 3-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-fluoro-2-isopropoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-isopropoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-isopropoxybenzaldehyde or 3-fluoro-2-isopropoxybenzoic acid.
Reduction: Formation of 3-fluoro-2-isopropoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-2-isopropoxyphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-isopropoxyphenyl)methanol is not well-defined in the literature. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Fluoro-2-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
(3-Fluoro-2-propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
(3-Fluoro-2-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom also contributes to its distinct properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
(3-fluoro-2-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHPUAKDIOPYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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